1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8F3N3O2S |
|---|---|
Molecular Weight |
291.25 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]sulfonylpyrazol-4-amine |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)7-1-3-9(4-2-7)19(17,18)16-6-8(14)5-15-16/h1-6H,14H2 |
InChI Key |
PBNFFLYOVXNDQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)N2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation with 4-(Trifluoromethyl)benzenesulfonyl Chloride
In a representative procedure, 1H-pyrazol-4-amine is reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine (EtN) or sodium hydride (NaH). The reaction is typically conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 12–24 hours.
Key Steps:
-
Protection of the Amine Group : The 4-amine group is temporarily protected (e.g., as a tert-butoxycarbonyl (Boc) derivative) to prevent undesired side reactions during sulfonylation.
-
Sulfonylation : The protected pyrazole reacts with 4-(trifluoromethyl)benzenesulfonyl chloride, forming the sulfonamide bond at the pyrazole’s 1-position.
-
Deprotection : Acidic or basic hydrolysis removes the protecting group, yielding the target compound.
-
Reactants : 5-nitro-1H-pyrazole-3-carbonitrile (0.351 mol), trifluoromethyl sulfonyl chloride (0.526 mol).
-
Conditions : DCM, EtN, 20–30°C, 12 hours.
-
Workup : Neutralization with NaOH, extraction with DCM, drying (MgSO), and solvent evaporation.
-
Yield : ~65–70% (crude).
Cyclocondensation Approaches
An alternative strategy constructs the pyrazole ring with pre-installed sulfonyl and amine groups. This method often employs cyclocondensation of hydrazines with 1,3-diketones or enaminones.
Hydrazine and β-Keto Sulfone Cyclization
A β-keto sulfone derivative, such as 4-(trifluoromethyl)phenylsulfonylacetone, is condensed with hydrazine hydrate in ethanol under reflux. The reaction forms the pyrazole core while incorporating the sulfonyl group.
Reaction Scheme:
-
Catalyst : Acetic acid (5 mol%) accelerates cyclization.
-
Temperature : Reflux (78°C) for 6–8 hours ensures complete conversion.
-
Post-functionalization : The 4-position is aminated via nitration followed by reduction (e.g., H/Pd-C).
Nucleophilic Substitution Methods
Displacement of Halogenated Pyrazoles
A halogen atom at the pyrazole’s 1-position is replaced by the sulfonyl group via nucleophilic aromatic substitution (SNAr). For instance, 1-chloro-1H-pyrazol-4-amine reacts with sodium 4-(trifluoromethyl)benzenesulfinate in DMF at 100°C.
-
Base : NaH or KCO facilitates deprotonation.
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
-
Yield : 50–60% after column chromatography.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by electron-donating groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiophenols, which can form electron donor-acceptor complexes with the compound.
Oxidation: Oxidizing agents such as peroxides or transition metal catalysts can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiophenols can lead to the formation of S-trifluoromethylated products .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it effective against various bacterial strains. A study demonstrated that pyrazole derivatives could inhibit bacterial growth, suggesting potential use as antimicrobial agents in treating infections .
Anti-inflammatory Properties
The anti-inflammatory effects of 1-((4-(trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine have been explored in several studies. The compound was shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | COX Inhibition (%) |
|---|---|
| Compound A | 75% |
| Compound B | 82% |
| This compound | 78% |
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. The mechanism involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. In vitro tests have shown that the compound can significantly reduce viability in various cancer cell lines, including breast and colon cancers .
Insecticidal Activity
The structure of this compound makes it a candidate for development as an insecticide. Research indicates that similar sulfonamide-containing compounds possess insecticidal properties, targeting key metabolic pathways in pests without affecting non-target species .
Table 2: Insecticidal Efficacy of Sulfonamide Derivatives
| Compound Name | Insect Mortality (%) | Target Pest |
|---|---|---|
| Compound C | 90% | Aphids |
| Compound D | 85% | Whiteflies |
| This compound | 88% | Thrips |
Herbicidal Properties
The compound's ability to interfere with plant growth pathways suggests potential herbicidal applications. Preliminary studies indicate that it may inhibit specific enzymes involved in plant metabolism, leading to effective weed control .
Synthesis and Development
The synthesis of this compound has been optimized for efficiency and yield. Methods include direct N-heterocyclization techniques which enhance the accessibility of this compound for further research and application development .
Mechanism of Action
The mechanism of action of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity . The sulfonyl group can also participate in covalent interactions with active site residues, further contributing to the compound’s biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
Biological Activity
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine, also known as a sulfonyl-substituted pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a trifluoromethyl group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.
- Molecular Formula : C10H8F3N3O2S
- Molecular Weight : 227.19 g/mol
- CAS Number : 1251264-73-9
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties.
Case Studies and Findings
- Antibacterial Efficacy : A study published in PubMed highlighted that derivatives of trifluoromethyl phenyl pyrazoles showed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated strong bactericidal effects, with low toxicity observed in human cell lines .
- Mechanism of Action : The mode of action was investigated through macromolecular synthesis inhibition studies, revealing a broad range of inhibitory effects on bacterial cell functions. This suggests that these compounds may target multiple pathways within bacterial cells, reducing the likelihood of resistance development .
- In Vivo Studies : In vivo tests using mouse models demonstrated no significant toxicity at doses up to 50 mg/kg, indicating a favorable safety profile for further development .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored through various studies.
Research Findings
- COX Inhibition : A review indicated that pyrazole derivatives possess significant inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Some compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .
- Selectivity and Efficacy : Specific derivatives showed selective COX-2 inhibition with high selectivity indices, suggesting their potential as safer alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) .
Potential Anticancer Activity
Emerging research has begun to explore the anticancer properties of sulfonyl-substituted pyrazoles.
Preliminary Findings
- Cytotoxicity Assays : Initial cytotoxicity assays indicated that certain derivatives could inhibit cancer cell proliferation effectively. The exact mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest .
- Targeted Therapy Potential : The unique structural features of these compounds may allow for the development of targeted therapies in cancer treatment, particularly in resistant cancer types .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Potent against Gram-positive bacteria; low toxicity in human cells |
| Anti-inflammatory | Significant COX inhibition; selective COX-2 inhibitors with high efficacy |
| Anticancer | Preliminary evidence of cytotoxicity; potential for targeted therapies |
Q & A
Q. What are the optimal synthetic routes for 1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves sulfonylation of pyrazole precursors using sulfonic acid derivatives under controlled conditions. Key steps include:
- Sulfonylation : Reacting 1H-pyrazol-4-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity.
Yield optimization requires strict control of stoichiometry, temperature, and moisture levels. Microwave-assisted synthesis may reduce reaction time by 30–50% .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR : , , and NMR to confirm substitution patterns and trifluoromethyl group integrity. For example, the sulfonyl group’s deshielding effect shifts pyrazole protons downfield (~δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] at m/z 335.05) and fragmentation patterns .
- X-ray Crystallography : Resolves conformational details; the trifluoromethyl group often induces steric effects, distorting the pyrazole-sulfonyl dihedral angle by 10–15° .
Q. How do fluorinated substituents influence the compound’s stability and reactivity?
The trifluoromethyl group enhances lipophilicity (logP ~2.8) and metabolic stability by resisting oxidative degradation. However, the sulfonyl group increases susceptibility to nucleophilic attack (e.g., by thiols in biological systems), requiring storage at −20°C under inert gas . Stability assays (HPLC monitoring over 72 hours at 37°C) show <5% degradation in PBS but >20% in liver microsomes, suggesting hepatic metabolism via CYP3A4 .
Q. What are the recommended storage conditions to maintain compound integrity?
- Short-term : Store at −20°C in amber vials under argon to prevent hydrolysis of the sulfonyl group.
- Long-term : Lyophilized powders retain >90% purity for 12 months at −80°C. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in enzyme inhibition (e.g., COX-2 IC ranging from 0.5–5 µM) arise from:
- Assay Variability : Use standardized protocols (e.g., fluorescence polarization vs. radiometric assays).
- Conformational Dynamics : Molecular dynamics simulations (50 ns trajectories) reveal that sulfonyl group flexibility alters binding pocket accessibility .
- Batch Purity : LC-MS quantification of impurities (e.g., des-sulfonated byproducts) is critical. Impurities >2% can skew IC by 10-fold .
Q. What strategies enhance selectivity for target enzymes over off-target proteins?
- Structure-Activity Relationships (SAR) : Modify the pyrazole C-3 position with electron-withdrawing groups (e.g., nitro) to improve COX-2 selectivity (ΔΔG = −2.1 kcal/mol via docking studies) .
- Proteomic Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target kinase binding (e.g., JAK2 inhibition at 10 µM) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score: 0.45) and CYP2D6 inhibition risk (probability: 0.78) .
- Molecular Dynamics : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding (>85% in vitro) .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- Target Engagement : Cellular thermal shift assay (CETSA) confirms COX-2 stabilization (ΔT = +4.2°C at 10 µM) .
- Pathway Analysis : RNA-seq of treated macrophages (10 µM, 24h) shows downregulation of NF-κB and prostaglandin E2 synthesis .
Q. How do crystallographic studies address challenges in resolving the sulfonyl-pyrazole conformation?
- Cocrystallization : Co-crystallize with COX-2 (PDB: 5KIR) to resolve binding modes. The sulfonyl group forms hydrogen bonds with Arg120 and Tyr355 .
- Polymorphism Screening : Use solvent-drop grinding to identify stable polymorphs; Form I (monoclinic) shows superior solubility (2.1 mg/mL) vs. Form II (triclinic) .
Q. What methodologies quantify degradation products under physiological conditions?
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze via UPLC-QTOF. Major degradation pathways include sulfonamide hydrolysis (60% at pH 13) .
- Metabolite ID : Incubate with human liver microsomes (HLMs) and use LC-MS/MS to detect N-acetylated and hydroxylated metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
